molecular formula C24H15F2N3O3S B2888313 N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 872207-83-5

N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No.: B2888313
CAS No.: 872207-83-5
M. Wt: 463.46
InChI Key: QPSGADIPWJCZKQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H15F2N3O3S and its molecular weight is 463.46. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interaction Studies

  • Research has focused on understanding the crystal structures and molecular conformations of compounds closely related to the specified chemical. For instance, studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed insights into the molecular folding and interactions between the pyrimidine ring and benzene ring, providing a basis for further exploration of their chemical and biological properties (Subasri et al., 2017).

Antiviral Activity

  • Quantum chemical studies on analogs have highlighted their potential as antiviral agents, particularly against SARS-CoV-2. These studies emphasize the importance of molecular structure and substituent effects on antiviral potency, as well as the potential for drug development based on these frameworks (Mary et al., 2020).

Dual Inhibitor Research

  • Some related compounds have been identified as potent dual inhibitors of critical enzymes in cancer and bacterial cells, such as thymidylate synthase and dihydrofolate reductase. These findings support the investigation of similar compounds for therapeutic purposes, highlighting their potential in designing new anticancer and antibacterial drugs (Gangjee et al., 2008).

Imaging and Diagnostic Applications

  • Related research has also explored the use of structurally similar compounds in imaging and diagnostic applications, such as positron emission tomography (PET) imaging agents targeting specific proteins in neurological disorders. This indicates a potential application area for the specified compound in developing new diagnostic tools (Dollé et al., 2008).

Cytotoxic and Antitumor Activities

  • Studies on analogs have shown significant cytotoxic and antitumor activities, suggesting the potential of these compounds in cancer research. The synthesis and evaluation of these compounds provide a foundation for further investigation into their mechanism of action and potential therapeutic applications (Ghorab et al., 2015).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3O3S/c25-15-8-2-4-10-17(15)27-20(30)13-33-24-28-21-14-7-1-6-12-19(14)32-22(21)23(31)29(24)18-11-5-3-9-16(18)26/h1-12H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSGADIPWJCZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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